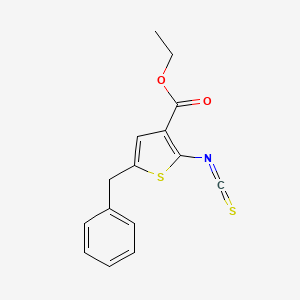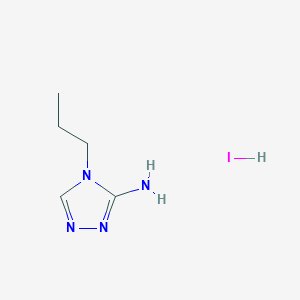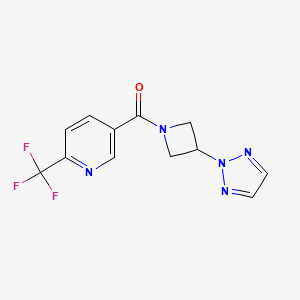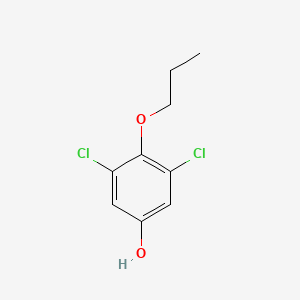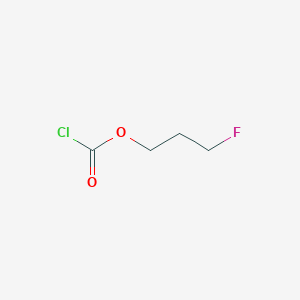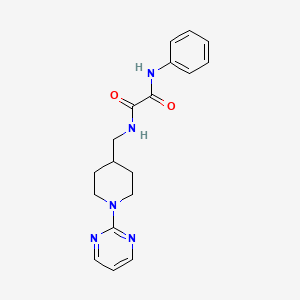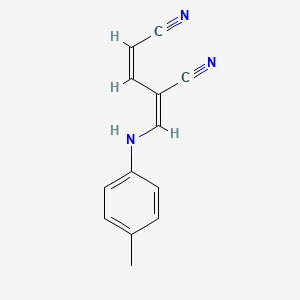
4-(4-Toluidinomethylene)-2-pentenedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The name “4-(4-Toluidinomethylene)-2-pentenedinitrile” suggests that this compound contains a toluene moiety (a benzene ring with a methyl group) and a pentene (a five-carbon chain with a double bond) moiety. The “4-Toluidinomethylene” part indicates that a toluene is connected to a methylene group (-CH2-), which is in turn connected to an amine group (-NH2). The “2-pentenedinitrile” part suggests that there are two nitrile groups (-CN) on the second carbon of a pentene .
Molecular Structure Analysis
Again, without specific data, I can only speculate that this compound likely has regions of aromaticity (from the toluene moiety) and potentially some degree of polarity due to the nitrile groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic ring, the nitrile groups, and the amine group. These could undergo various reactions such as electrophilic aromatic substitution, nucleophilic addition, or acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The aromatic ring could contribute to its stability, the nitrile groups could increase its polarity, and the amine could allow it to participate in hydrogen bonding .科学的研究の応用
Organic Syntheses and Material Applications
Organic Synthesis of Pentanedinitrile Derivatives : Research by Nishiwaki et al. (1999) explores the application of Cyano-aci-Nitroacetate for organic syntheses, facilitating the synthesis of 2-Aryl pentanedinitrile-2,4-dinitronates through two-step reactions from nitroacetonitrile. This method provides a novel functionalization route for pentanedinitrile derivatives, significant for their use as biologically active compounds and precursors for azaheterocycles and polymers (Nishiwaki et al., 1999).
Copolymerization and Material Properties : Parisi et al. (2017) demonstrated the copolymerization of ethylene with eugenol and 4-penten-1-ol using a palladium aryl sulfonate catalyst. This study highlights the use of 4-penten-1-ol as a renewable comonomer, examining its incorporation rate, effects on polymer crystallinity, and antibacterial efficiency, indicating the potential for producing materials with tailored properties for specific applications (Parisi et al., 2017).
Luminescence and Material Science : Research on the luminescence response of polynuclear copper(I) iodide materials to volatile organic compounds by Cariati et al. (1998) reveals how exposure to toluene and n-pentane can reversibly alter the luminescence of [CuI(4-pic)]x materials. This work underscores the potential of using such materials for sensing applications based on luminescence vapochromism (Cariati & Bourassa, 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z,4E)-4-[(4-methylanilino)methylidene]pent-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-11-4-6-13(7-5-11)16-10-12(9-15)3-2-8-14/h2-7,10,16H,1H3/b3-2-,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOLJZGNDCDRCE-QTXYNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C=CC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C=C/C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Toluidinomethylene)-2-pentenedinitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

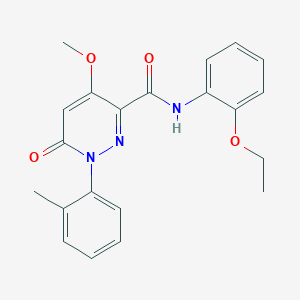
![3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2666345.png)
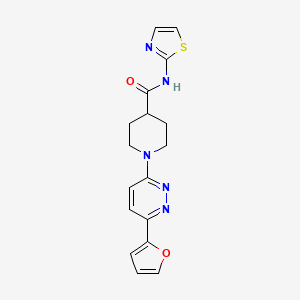
![(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2666348.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2666349.png)
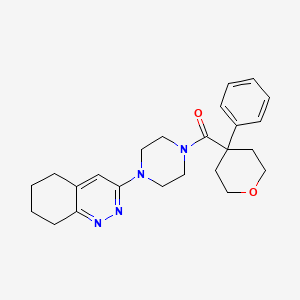
![Methanone, [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-](/img/structure/B2666352.png)
